Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride
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Overview
Description
Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylamino group, a phenyl group, and an ethyl ester moiety
Preparation Methods
The synthesis of Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride typically involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropylamino group: This can be achieved by reacting cyclopropylamine with an appropriate precursor.
Addition of the phenyl group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of a suitable catalyst.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate, exploring its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(cyclopropylamino)-3-phenylpropanoate hydrochloride can be compared with similar compounds such as:
Ethyl 2-(cyclopropylamino)-3-phenylpropanoate: The non-hydrochloride form, which may have different solubility and stability properties.
Cyclopropylamine derivatives: Compounds with similar cyclopropylamino groups but different substituents, which may exhibit varying biological activities.
Phenylpropanoate esters: Compounds with similar ester groups but different amine substituents, which can be used to study structure-activity relationships.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(cyclopropylamino)-3-phenylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)13(15-12-8-9-12)10-11-6-4-3-5-7-11;/h3-7,12-13,15H,2,8-10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOWBUVKQJKXII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC2CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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